While 4-chlorocinnamic acid itself exhibits some antibacterial activity, its esters (derivatives formed by reacting the acid with an alcohol) have demonstrated even greater potency against certain bacterial strains, including Staphylococcus aureus []. This suggests potential for the development of novel antibacterial drugs.
Research indicates that 4-chlorocinnamic acid derivatives also possess significant antifungal properties, particularly against Candida species, a common cause of fungal infections []. Studies have shown that specific esters, such as methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, exhibit potent antifungal activity []. These findings suggest the potential for developing new antifungal therapies.
While research on 4-chlorocinnamic acid is ongoing, studies have also explored its potential applications in other areas:
Scientific research suggests that 4-chlorocinnamic acid may possess antioxidant properties []. Antioxidants help protect cells from damage caused by free radicals, which are molecules linked to various chronic diseases.
In vitro studies have shown that 4-chlorocinnamic acid may exhibit anti-inflammatory effects []. However, further research is needed to understand its potential therapeutic implications.
Preliminary studies suggest that 4-chlorocinnamic acid may have antitumor properties []. However, this area of research is still in its early stages, and more investigation is needed to determine its effectiveness and mechanisms of action.
4-Chlorocinnamic acid is an organochlorine compound characterized by a chloro substituent at the 4-position of the phenyl ring in its trans-cinnamic acid structure. Its molecular formula is and it has a molecular weight of approximately 182.6 g/mol. The compound typically appears as a white to light yellow crystalline powder with a melting point ranging from 248 to 253 °C and a boiling point of 311 °C at standard atmospheric pressure .
This compound is notable for its role in various
Currently, there is limited research available on the specific mechanism of action of 4-Chlorocinnamic acid in biological systems.
4-Chlorocinnamic acid exhibits a range of biological activities:
Several methods are employed for synthesizing 4-chlorocinnamic acid:
4-Chlorocinnamic acid has diverse applications across various fields:
Research has explored the interactions of 4-chlorocinnamic acid with various biological targets. Notably, molecular docking studies have indicated that its derivatives can effectively bind to enzymes involved in fungal resistance, such as 14-demethylase, enhancing their antifungal efficacy . These interactions underline the importance of structure-activity relationships in designing new therapeutic agents based on this compound.
Several compounds share structural similarities with 4-chlorocinnamic acid, including:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Cinnamic Acid | Natural phenolic compound | Precursor to numerous derivatives |
| 3-Chlorocinnamic Acid | Chlorinated derivative | Similar antimicrobial properties |
| 4-Fluorocinnamic Acid | Fluorinated derivative | Exhibits unique electronic properties |
| p-Methoxycinnamic Acid | Methoxy derivative | Enhanced solubility and biological activity |
| 2-Chlorocinnamic Acid | Chlorinated derivative | Different position of chlorine substitution |
The presence of the chloro group at the para position distinguishes 4-chlorocinnamic acid from its analogs, influencing its reactivity and biological activity. This specific substitution pattern contributes to its unique properties, particularly in photo
Knoevenagel Condensation
The Knoevenagel reaction is a cornerstone method for synthesizing cinnamic acids. For 4-chlorocinnamic acid, this involves condensing 4-chlorobenzaldehyde with malonic acid under basic conditions. Recent advancements include catalytic systems to enhance efficiency:
Perkin Reaction
The classical Perkin reaction employs acetic anhydride and a base (e.g., sodium acetate) to condense aromatic aldehydes. For 4-chlorocinnamic acid:
Oxidation Pathways
Oxidation of 4-chlorocinnamyl alcohol or esters to 4-chlorocinnamic acid is less common due to competing decarboxylation. However, sodium hypochlorite (NaOCl) under alkaline conditions effectively oxidizes intermediates, as demonstrated in a two-step synthesis involving benzalideneacetone intermediates.
4-Chlorocinnamic acid esters are critical intermediates in pharmaceutical and material applications. Common esterification methods include:
Fischer Esterification
Refuxing with alcohols and H₂SO₄:
Steglich Esterification
Using DCC and DMAP:
Mitsunobu Reaction
For sterically hindered alcohols:
| Method | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Fischer | ROH, H₂SO₄ | Reflux, 50–100°C | 75–97% |
| Steglich | DCC, DMAP | RT, DCM |
4-Chlorocinnamic acid and its derivatives demonstrate significant antifungal activity against various Candida species, which are major human fungal pathogens associated with high morbidity and mortality rates, particularly in immunocompromised individuals [5]. Research has established that 4-chlorocinnamic acid esters exhibit bioactivity against Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii strains [5].
The antifungal evaluation of twelve ester derivatives revealed that all compounds demonstrated bioactivity, with varying degrees of potency against different Candida species [1] [5]. Against Candida albicans ATCC 90028, methyl 4-chlorocinnamate presented activity at its highest concentration tested with a minimum inhibitory concentration of 5.09 micromolar per milliliter [1] [5]. Ethyl 4-chlorocinnamate showed slightly enhanced activity with a minimum inhibitory concentration of 4.75 micromolar per milliliter [5].
The most potent compounds against Candida species were methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, demonstrating minimum inhibitory concentrations of 0.13 and 0.024 micromolar per milliliter, respectively [1] [2] [5]. These compounds exhibited exceptional activity against Candida guilliermondii, with perillyl 4-chlorocinnamate showing the strongest inhibition [5].
| Compound | Candida albicans (μmol/mL) | Candida glabrata (μmol/mL) | Candida krusei (μmol/mL) | Candida guilliermondii (μmol/mL) |
|---|---|---|---|---|
| Methyl 4-chlorocinnamate | 5.09 | 5.09 | No activity | 1.27 |
| Ethyl 4-chlorocinnamate | 4.75 | 4.75 | 4.75 | 1.19 |
| Methoxyethyl 4-chlorocinnamate | 2.08 | 2.08 | 4.16 | 0.13 |
| Perillyl 4-chlorocinnamate | 1.58 | 1.58 | 0.78 | 0.024 |
| Decyl 4-chlorocinnamate | 3.10 | 3.10 | 3.10 | 1.55 |
The structure-activity relationships of 4-chlorocinnamic acid esters reveal critical insights into molecular features that enhance antifungal potency [5]. Analysis of minimum inhibitory concentration results demonstrates that structural modifications significantly influence bioactivity against Candida species [5].
Short alkyl chains with heteroatoms, particularly oxygen, promote superior antifungal profiles compared to longer carbon chains [1] [5]. The presence of a heteroatom in the lateral alkyl chain, as observed in methoxyethyl 4-chlorocinnamate, results in enhanced bioactivity compared to simple alkyl esters [5]. Increasing alkyl side chain length beyond two carbon atoms generally results in decreased activity or complete inactivity, as demonstrated by propyl and isopropyl derivatives showing no bioactivity against most Candida strains [5].
Perillyl-type terpenic substructures confer exceptional antifungal activity [1] [5]. The perillyl 4-chlorocinnamate ester demonstrated the most potent activity against Candida albicans with a minimum inhibitory concentration of 1.58 micromolar per milliliter, attributed to the terpenic substructure which has been previously reported to possess good antifungal profiles [5].
Aromatic substituents generally reduce antifungal activity compared to aliphatic chains [5]. Both 4-chlorobenzyl 4-chlorocinnamate and 4-methoxybenzyl 4-chlorocinnamate showed no bioactivity against most Candida strains, suggesting that voluminous aromatic groups near the carbonyl impede interaction with biological targets [5].
The fungicidal activity assessment revealed that most active compounds demonstrated fungicidal rather than fungistatic effects, with minimum fungicidal concentration to minimum inhibitory concentration ratios less than 4 [5].
Molecular docking studies have elucidated the mechanism of antifungal action for 4-chlorocinnamic acid derivatives through interaction with cytochrome P450 14α-demethylase from Candida albicans [1] [5]. This enzyme represents a critical target in the ergosterol biosynthesis pathway, essential for fungal cell membrane integrity [24] [28].
The docking analysis using cytochrome P450 14α-demethylase with protein identification 1EA1 demonstrated that all 4-chlorocinnamic acid esters exhibit good affinity toward the active site associated with antifungal activity [5]. The binding site containing 189.44 amino acid residues nearest to the heme cofactor was identified as the primary target for these compounds [5].
14α-Demethylase catalyzes the oxidative removal of the 14α-methyl group from sterol precursors including lanosterol, obtusifoliol, dihydrolanosterol, and 24-methylenedihydrolanosterol [27]. This enzyme mediates a crucial step in ergosterol synthesis, which is fundamental for membrane permeability and fluidity in fungi [28]. The three-step catalytic reaction requires one molecule of oxygen and two molecules of nicotinamide adenine dinucleotide phosphate-sourced reduction equivalent for each step [28].
The molecular docking results suggest that 4-chlorocinnamic acid esters function as inhibitors of the 14α-demethylase enzyme [1] [5]. Inhibition of this enzyme leads to ergosterol depletion, accumulation of toxic intermediates, and ultimately fungal growth inhibition [24]. The binding affinity of these compounds to the enzyme active site correlates with their observed antifungal activity against Candida species [5].
4-Chlorocinnamic acid derivatives demonstrate notable antibacterial activity against Staphylococcus aureus strains [1] [5]. Among the twelve ester derivatives tested, methyl 4-chlorocinnamate exhibited activity against Staphylococcus aureus at the highest concentration tested [1] [5]. This represents the primary antibacterial activity observed for 4-chlorocinnamic acid compounds against gram-positive bacteria [5].
Research on related cinnamic acid derivatives has shown varying degrees of antibacterial activity against Staphylococcus aureus [10]. Ferulic acid demonstrated significant antibacterial activity against Staphylococcus aureus 209 with minimum inhibitory concentration values of 644 micromolar [10]. The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes [10].
Pseudomonas aeruginosa presents significant resistance challenges to 4-chlorocinnamic acid derivatives [5]. Testing against both Pseudomonas aeruginosa ATCC 8027 and clinical isolate Pseudomonas aeruginosa 102 revealed limited antibacterial efficacy [5]. This gram-negative bacterium demonstrates inherent resistance mechanisms that limit the effectiveness of cinnamic acid derivatives [5].
The resistance mechanisms in Pseudomonas aeruginosa involve multiple factors including efflux pumps, beta-lactamase production, and biofilm formation [11]. Studies on benzoic acid derivatives, structurally related to cinnamic acids, have shown variable biofilm inhibition effects against Pseudomonas aeruginosa PAO1 [11]. The most effective compounds achieved biofilm inhibition rates of approximately 67 percent at 3 millimolar concentrations [11].
Biofilm formation represents a particular challenge in Pseudomonas aeruginosa infections, as these structures provide protection against antimicrobial agents [11]. Research indicates that certain chlorinated aromatic compounds can disrupt biofilm formation through interference with quorum sensing systems [11]. However, the effectiveness varies significantly depending on the specific chemical structure and substitution patterns [11].
The limited activity of 4-chlorocinnamic acid derivatives against Pseudomonas aeruginosa highlights the need for structural modifications to overcome resistance mechanisms [5]. Future research directions may focus on combination therapies or chemical modifications to enhance penetration through bacterial cell walls and biofilms [11].
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